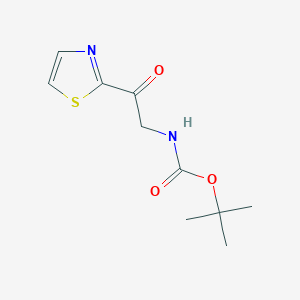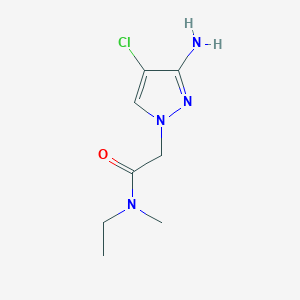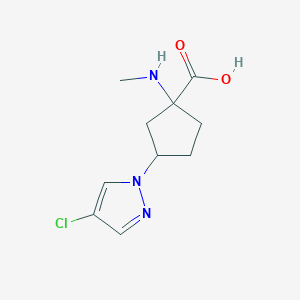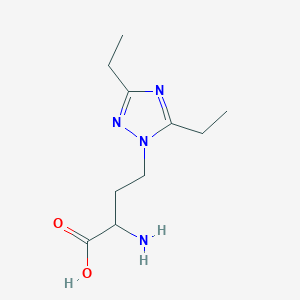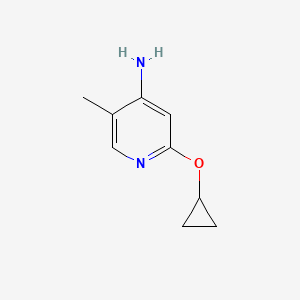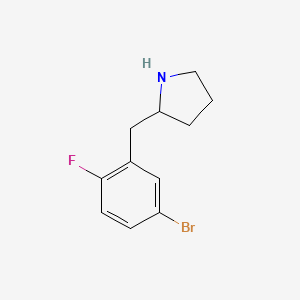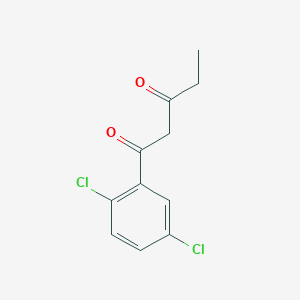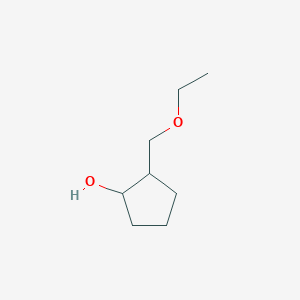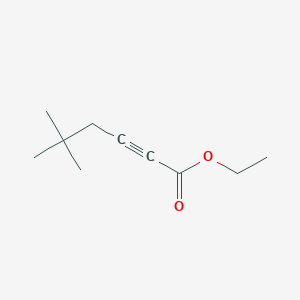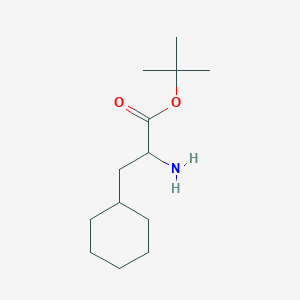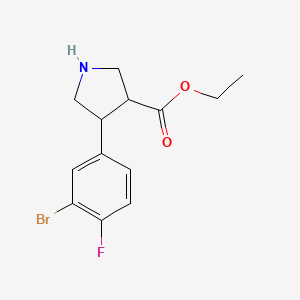
2-(4-Fluorophenethyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H18ClFN2 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenethyl)piperazine dihydrochloride typically involves the reaction of 4-fluorophenethylamine with piperazine. The process can be summarized as follows:
Starting Materials: 4-fluorophenethylamine and piperazine.
Reaction: The 4-fluorophenethylamine is reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol.
Formation of Intermediate: The reaction forms an intermediate compound, which is then treated with hydrochloric acid to yield the dihydrochloride salt.
Purification: The final product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to mix the starting materials.
Controlled Conditions: Maintaining controlled temperature and pressure conditions to optimize yield.
Purification: Employing industrial purification methods such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-Fluorophenethyl)piperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A similar compound with a fluorine atom on the phenyl ring.
1-(2-Fluorophenyl)piperazine: Another derivative with the fluorine atom in a different position on the phenyl ring.
1-(4-Chlorophenyl)piperazine: A compound with a chlorine atom instead of fluorine.
Uniqueness
2-(4-Fluorophenethyl)piperazine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H19Cl2FN2 |
|---|---|
Molecular Weight |
281.19 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-11-4-1-10(2-5-11)3-6-12-9-14-7-8-15-12;;/h1-2,4-5,12,14-15H,3,6-9H2;2*1H |
InChI Key |
VRYWSOFDTJAOOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CCC2=CC=C(C=C2)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


